[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride
CAS No.:
Cat. No.: VC13532437
Molecular Formula: C12H18BrClN2O2S
Molecular Weight: 369.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BrClN2O2S |
|---|---|
| Molecular Weight | 369.71 g/mol |
| IUPAC Name | 1-(3-bromophenyl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17BrN2O2S.ClH/c1-14-11-5-3-7-15(9-11)18(16,17)12-6-2-4-10(13)8-12;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H |
| Standard InChI Key | HGPKTVWSUPGVBM-UHFFFAOYSA-N |
| SMILES | CNC1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
| Canonical SMILES | CNC1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the class of benzenesulfonyl-piperidine derivatives, characterized by a piperidine ring substituted with a 3-bromobenzenesulfonyl group and a methylamine moiety at the 3-position. Its molecular formula is C₁₁H₁₆BrClN₂O₂S, with a molecular weight of 355.68 g/mol . The structure integrates a sulfonamide linker, which is critical for modulating biological activity in drug discovery .
Key functional groups include:
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3-Bromobenzenesulfonyl group: Enhances electrophilic reactivity and potential for cross-coupling reactions.
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Piperidine ring: A six-membered amine heterocycle that improves metabolic stability compared to acyclic amines.
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Methylamine hydrochloride: Provides water solubility and facilitates salt formation for purification .
Synthesis and Reaction Pathways
Core Synthesis Strategy
While no direct synthesis route for this compound is documented in the literature, analogous benzenesulfonyl-piperidine derivatives are typically synthesized through:
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Sulfonylation: Reacting piperidine with 3-bromobenzenesulfonyl chloride in the presence of a base like triethylamine .
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Methylamine Introduction: Quaternizing the piperidine nitrogen with methylamine under acidic conditions, followed by hydrochloride salt formation .
A related patent (US8513415B2) describes a method for preparing C-pyrazine-methylamines via imine intermediates, which could be adapted for this compound . Key steps include:
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Diaryl imine formation: Reacting methylamine with aromatic aldehydes.
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Nucleophilic substitution: Displacing halides on heteroaromatic cores (e.g., pyrazine) with the imine intermediate.
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Acid hydrolysis: Cleaving the imine to yield the primary amine .
Optimized Reaction Conditions
Physicochemical Properties
Experimental data for the exact compound is limited, but analogs suggest:
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Water Solubility: ≥10 mg/mL due to hydrochloride salt form .
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Melting Point: Estimated 180–220°C (decomposition common for sulfonamides) .
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Stability: Sensitive to light and humidity; requires storage at 2–8°C under inert gas .
| Supplier | Purity | Form | Price (per gram) | Minimum Order |
|---|---|---|---|---|
| Amber MolTech LLC | 99% | Liquid | $250 | 100 g |
| Amadis Chemical | 97% | Powder | $450 | 10 mg |
Both suppliers emphasize applications in pharmaceutical intermediates and medicinal chemistry R&D .
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